![molecular formula C21H27N3OS B5616417 N-methyl-4-piperidin-3-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)benzamide](/img/structure/B5616417.png)
N-methyl-4-piperidin-3-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)benzamide
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Description
This chemical compound, due to its complex structure, plays a significant role in various chemical and pharmacological studies. The molecule comprises several functional groups, including a piperidinyl group and a benzothiazolyl group, which contribute to its diverse range of activities and properties.
Synthesis Analysis
The synthesis of related piperidine and benzamide derivatives involves multiple steps, including reactions with aldoximes and specific catalysts to yield targeted structures with potential antineoplastic activities (Byrappa et al., 2017). Another method includes the lithiation of bromobenzhydryl ethers, followed by addition of piperidone derivatives and acid-catalyzed cyclization to produce compounds with significant biological activities (Bauer et al., 1976).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals that the benzothiazol and imidazol rings are planar, with specific dihedral angles contributing to their stability and reactivity (Yıldırım et al., 2006). These structural features are crucial for the interaction with biological targets and for the overall biological activity of the compound.
Chemical Reactions and Properties
Chemical reactions involving these compounds often result in the formation of novel derivatives with potential biological activities. For instance, the reaction between substituted aldoximes and specific piperazinyl benzoisothiazole in the presence of chloramine-T yields isoxazolines linked to benzoisothiazoles, indicating potent cytotoxic activities (Byrappa et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-4-piperidin-3-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-24(14-20-23-18-6-2-3-7-19(18)26-20)21(25)16-10-8-15(9-11-16)17-5-4-12-22-13-17/h8-11,17,22H,2-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEDZTUUDJJVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(S1)CCCC2)C(=O)C3=CC=C(C=C3)C4CCCNC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-piperidin-3-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)benzamide |
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